Zileuton Related Compound A

描述

Zileuton Related Compound A:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Zileuton Related Compound A typically involves the reaction of benzothiophene derivatives with isocyanates. One common method includes the reaction of 1-(1-benzothiophen-2-yl)ethanamine with an isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions

Oxidation: Zileuton Related Compound A can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced urea derivatives.

Substitution: Various substituted benzothiophene derivatives.

科学研究应用

Asthma Management

Zileuton Related Compound A is primarily investigated for its efficacy in managing asthma. Clinical studies have demonstrated that zileuton significantly reduces asthmatic responses to triggers such as cold air and improves pulmonary function metrics .

| Study | Dosage | Outcome |

|---|---|---|

| Randomized Controlled Trial | 400 mg | Reduced leukotriene B4 by 74% |

| Multicenter Trial | 600 mg | Improved pulmonary function; decreased urinary leukotriene E4 by 39% |

Aspirin-Induced Asthma

Zileuton is also effective for patients with aspirin-induced asthma. Research indicates that it can alleviate symptoms and reduce the frequency of asthma attacks in this subset of patients .

Chronic Obstructive Pulmonary Disease (COPD)

Emerging studies suggest that zileuton may benefit individuals with COPD by mitigating inflammation and improving respiratory function, although further research is needed to confirm these findings .

Dermatological Conditions

Zileuton has been explored for off-label uses in dermatological conditions such as:

- Atopic Dermatitis : A topical formulation is under investigation.

- Acne and Pruritus : Zileuton has shown promise in treating inflammatory skin conditions .

Case Study 1: Liver Injury Monitoring

In a premarketing study involving over 2000 patients, zileuton was associated with mild-to-moderate serum aminotransferase elevations in a small percentage of patients. Notably, one case involved a 28-year-old woman who developed severe liver injury after starting zileuton therapy. This case highlights the importance of monitoring liver function during treatment .

Case Study 2: Efficacy in Sickle Cell Disease

A study demonstrated that zileuton could induce fetal hemoglobin synthesis similarly to hydroxyurea (HU), suggesting its potential utility in treating sickle cell disease by modulating inflammation .

作用机制

The mechanism of action of Zileuton Related Compound A involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in cancer research, it has been shown to inhibit the activity of certain kinases, leading to the suppression of tumor growth. The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for strong interactions with the active sites of enzymes .

生物活性

Zileuton Related Compound A is a derivative of zileuton, a well-known 5-lipoxygenase (5-LOX) inhibitor primarily used in the treatment of asthma. This compound exhibits significant biological activity through its modulation of leukotriene synthesis and inflammatory pathways. This article examines its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Zileuton functions by selectively inhibiting 5-LOX, an enzyme responsible for converting arachidonic acid into leukotrienes, which are potent mediators of inflammation. The inhibition of 5-LOX leads to a decrease in the production of several leukotrienes, including LTB4, LTC4, LTD4, and LTE4. These leukotrienes are involved in various inflammatory processes such as:

- Neutrophil and eosinophil migration

- Bronchoconstriction

- Mucosal edema and secretion

- Increased vascular permeability

By blocking these pathways, zileuton alleviates symptoms associated with asthma and other inflammatory conditions .

Biological Activity Data

The following table summarizes key biological activities and effects associated with this compound:

| Activity | Description | IC50 Values |

|---|---|---|

| 5-LOX Inhibition | Inhibits the enzymatic activity of 5-LOX, reducing leukotriene synthesis. | 0.56 μM (human), 2.3 μM (dog) |

| Antiasthmatic Activity | Reduces airway hyperresponsiveness and bronchoconstriction in asthmatic models. | IC50 = 6 μM (in vitro) |

| Cytokine Modulation | Alters levels of pro-inflammatory cytokines (e.g., TNF-α) and anti-inflammatory cytokines (e.g., IL-10). | Varies with concentration |

| Neuroinflammation Effects | Shifts microglial polarization from M1 to M2 phenotype, decreasing neuroinflammatory markers. | Effective at 15-20 μM |

Case Studies

-

Asthma Treatment Efficacy :

A randomized controlled trial compared zileuton to theophylline in chronic asthma patients. Results indicated that zileuton significantly improved lung function and reduced the frequency of asthma attacks compared to the control group . -

Neuroinflammation Study :

In a study involving BV-2 microglial cells exposed to haemolysate, treatment with zileuton resulted in decreased viability of M1-polarized cells and increased levels of IL-10, suggesting a potential application in neuroinflammatory conditions . -

Liver Safety Profile :

A long-term safety surveillance study assessed liver enzyme levels in patients taking zileuton. Elevated ALT levels were observed in a small percentage of patients; however, monitoring revealed that most elevations occurred within the first three months and were reversible .

Research Findings

Recent studies have explored the repurposing of zileuton for other therapeutic areas beyond asthma:

- Depression Modulation : Research indicates that zileuton may modulate macrophage polarization through the NRF2 pathway, suggesting its potential as an anti-inflammatory treatment for depression .

- Ferroptosis Inhibition : Zileuton has been identified as a ferroptosis inhibitor, which may have implications for treating various conditions characterized by oxidative stress .

属性

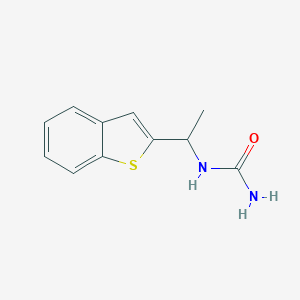

IUPAC Name |

1-(1-benzothiophen-2-yl)ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7(13-11(12)14)10-6-8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVDCQYUEYONIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171370-49-3 | |

| Record name | N-(1-Benzo(b)thien-2-ylethyl) urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。